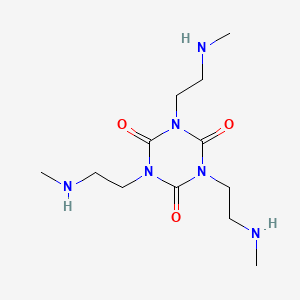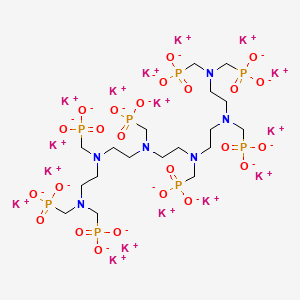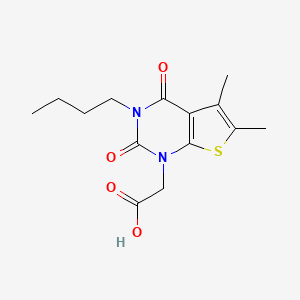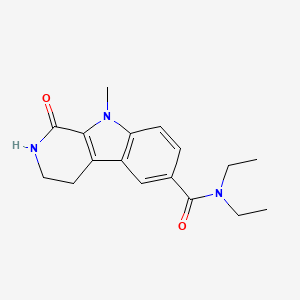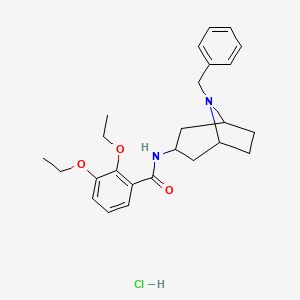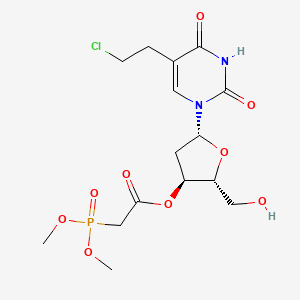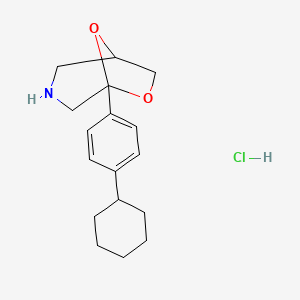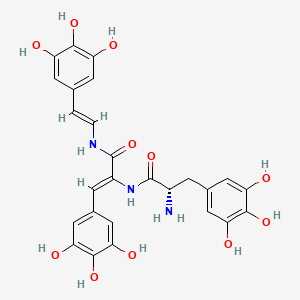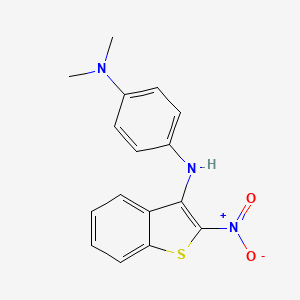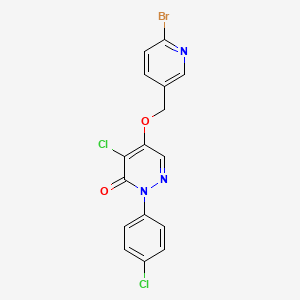
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with bromine, chlorine, and methoxy groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridinyl and phenyl groups to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or chlorine positions.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)-
- **3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-methyl-2-(4-chlorophenyl)-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
122322-20-7 |
|---|---|
Formule moléculaire |
C16H10BrCl2N3O2 |
Poids moléculaire |
427.1 g/mol |
Nom IUPAC |
5-[(6-bromopyridin-3-yl)methoxy]-4-chloro-2-(4-chlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C16H10BrCl2N3O2/c17-14-6-1-10(7-20-14)9-24-13-8-21-22(16(23)15(13)19)12-4-2-11(18)3-5-12/h1-8H,9H2 |
Clé InChI |
LSZOETSXVXYHIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


